6-(Methylamino)hexan-1-ol

描述

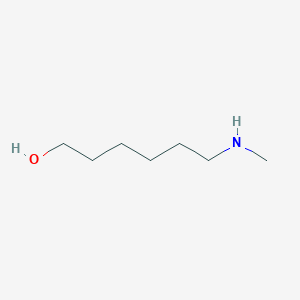

6-(Methylamino)hexan-1-ol is a secondary amine-alcohol with the molecular formula C₇H₁₇NO. Its structure features a six-carbon chain terminated by a hydroxyl group (-OH) and a methyl-substituted amino group (-NHCH₃) at the sixth carbon. This bifunctional nature enables diverse reactivity, making it valuable in organic synthesis, materials science, and pharmaceutical applications.

属性

IUPAC Name |

6-(methylamino)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-8-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURWAYHDLRPVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449087 | |

| Record name | 6-(Methylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50347-17-6 | |

| Record name | 6-(Methylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)hexan-1-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohexan-1-ol with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the methylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, ensuring optimal reaction conditions such as temperature and pressure. The use of catalysts and solvents can further enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions: 6-(Methylamino)hexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products:

Oxidation: Formation of 6-(methylamino)hexan-2-one.

Reduction: Formation of 6-(methylamino)hexane.

Substitution: Formation of 6-(methylamino)hexyl chloride or bromide.

科学研究应用

Synthesis and Characterization

The synthesis of 6-(methylamino)hexan-1-ol involves the reaction of 6-chloro-1-hexanol with methylamine. The process typically requires heating under basic conditions, resulting in a colorless oil product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound. For instance, a study reported the synthesis yielding a product characterized by specific NMR signals indicative of its functional groups and molecular structure .

Pharmacological Research

Recent studies have indicated that this compound exhibits potential as a pharmacological agent. It has been investigated for its interactions with various biological targets, including receptors involved in neurotransmission. For example, molecular docking studies have shown that derivatives of this compound can interact favorably with dopamine receptors, suggesting its potential role in developing treatments for neurological disorders .

Drug Development

The compound has been explored as a precursor for synthesizing more complex molecules with therapeutic properties. Its ability to form stable interactions with target proteins makes it a candidate for drug development, particularly in the context of anticancer therapies. In silico studies have demonstrated that modifications of this compound can lead to compounds with significant binding affinities to cancer-related targets .

Sensing Technologies

This compound has applications in sensing technologies, particularly in Surface Enhanced Raman Spectroscopy (SERS). Its ability to form self-assembled monolayers on metal surfaces enhances the detection sensitivity for various analytes, making it useful in chemical and biological sensing applications. For instance, research has shown that incorporating this compound into sensor designs improves the detection limits for carbohydrates through enhanced Raman signals .

Case Study 1: Fluorescent Labeling

In one application, this compound was used to synthesize fluorescently labeled compounds for biological imaging. The study detailed the reaction conditions and purification processes used to obtain derivatives that could be utilized for tracking cellular processes in live organisms. The successful incorporation of this compound into fluorescent probes highlights its versatility in bioconjugation strategies .

Case Study 2: Drug-Likeness Assessment

Another study focused on evaluating the drug-likeness properties of compounds derived from this compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The findings suggested that certain derivatives possess favorable pharmacokinetic profiles, supporting their further development as potential therapeutic agents .

作用机制

The mechanism of action of 6-(Methylamino)hexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

相似化合物的比较

Structural Analogs in Carbon Capture

a. (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol

- Structure: Features five hydroxyl groups in addition to the methylamino group.

- Applications : Derived from waste biomass, this compound is a low-cost, sustainable candidate for carbon capture solvents. Its polar hydroxyl groups enhance CO₂ absorption capacity .

- Comparison: While 6-(Methylamino)hexan-1-ol lacks multiple hydroxyl groups, its simpler structure may offer advantages in synthetic scalability.

b. Cyclohexane-1,2-diamine

- Structure: A cyclic diamine with two amino groups.

- Performance : Exhibits rapid CO₂ absorption rates due to its high amine density.

- Key Difference: Cyclohexane-1,2-diamine’s cyclic structure and dual amino groups provide faster reaction kinetics compared to linear amino-alcohols like this compound .

Table 1: Carbon Capture Solvent Candidates

| Compound | Functional Groups | Key Property | Application |

|---|---|---|---|

| This compound | -NHCH₃, -OH | Moderate polarity | Solvent formulations |

| (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | -NHCH₃, 5×-OH | High hydrophilicity | Biomass-derived solvents |

| Cyclohexane-1,2-diamine | 2×-NH₂ (cyclic) | Fast CO₂ absorption kinetics | Rapid carbon capture |

Pharmaceutical Derivatives

a. 6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol (8a)

- Structure: Hexan-1-ol backbone with a dichloropyrimidinyl-amino substituent.

- Application : Used in PI3 kinase inhibitors for anticancer drug development. The electron-withdrawing chlorine atoms enhance binding to enzymatic targets .

b. 6-(Triphenylstannyl)hexan-1-ol

- Structure: Tin (Sn)-containing derivative grafted onto mesoporous nanomaterials.

- Application: Demonstrates cytotoxicity against melanoma cells, highlighting the role of organometallic modifications in enhancing bioactivity .

Table 2: Bioactive Hexan-1-ol Derivatives

| Compound | Substituent | Key Property | Application |

|---|---|---|---|

| This compound | -NHCH₃ | Secondary amine reactivity | Drug intermediate |

| 6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol | -NH-C₄HCl₂N₂ | Electrophilic halogen groups | PI3 kinase inhibition |

| 6-(Triphenylstannyl)hexan-1-ol | -Sn(C₆H₅)₃ | Organometallic toxicity | Anticancer nanomaterials |

Functional Group Variations

a. 6-Aminohexan-1-ol

- Structure: Primary amine (-NH₂) instead of methylamino.

- Impact : Higher nucleophilicity, enabling conjugation with electrophiles in peptide synthesis .

b. 6-Iodo-1-hexanol

- Structure : Iodine substituent at the sixth carbon.

- Application : Intermediate in nucleophilic substitution reactions due to iodine’s leaving-group ability .

生物活性

6-(Methylamino)hexan-1-ol, also known by its CAS number 50347-17-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, providing a comprehensive overview of its significance in various fields.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHN\O

- Molecular Weight : 129.22 g/mol

- Boiling Point : Approximately 227 °C

- Density : 0.9 g/cm³

These properties indicate that the compound is a liquid at room temperature and has a relatively high boiling point, suggesting stability under various conditions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chlorohexanol with methylamine. The process can be summarized as follows:

-

Reactants :

- 6-chlorohexanol

- Methylamine (40% aqueous solution)

- Tetrabutylammonium iodide (as a phase transfer catalyst)

-

Procedure :

- Combine the reactants and heat at 70 °C for several hours.

- After completion, extract the product using organic solvents and purify it through distillation.

The yield of this synthesis can vary but is often around 25% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in enzyme inhibition and receptor modulation. The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate interaction and catalytic activity .

Pharmacological Studies

Recent studies have investigated the pharmacological potential of this compound:

- Antimicrobial Activity :

- Neuropharmacological Effects :

- Structure–Activity Relationship (SAR) :

Case Study 1: Antimicrobial Efficacy

A study conducted on various analogs of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted that certain structural modifications led to enhanced efficacy compared to the parent compound.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Parent Compound | Moderate | High |

| Modified Analog A | High | Moderate |

| Modified Analog B | Very High | Very High |

This table illustrates how structural changes can optimize antimicrobial properties.

Case Study 2: Neuropharmacological Assessment

In a controlled trial assessing the effects of a derivative of this compound on anxiety-like behavior in rodent models, researchers found that administration resulted in a statistically significant reduction in anxiety scores compared to controls.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Methylamino)hexan-1-ol, and how can reaction conditions be optimized?

- Methodology : Start with nucleophilic substitution of 6-chloro-1-hexanol (or similar precursors) with methylamine. Catalytic systems like copper on γ-alumina (used for cyclization in amino alcohols) may enhance efficiency . Purification via flash column chromatography (silica gel, ethyl acetate/petroleum ether gradients) yields high-purity products, as demonstrated for analogous hexanol derivatives . Monitor reaction progress using TLC and characterize via H/C NMR.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodology : Use NMR spectroscopy to verify the methylamino (-NHCH) and hydroxyl (-OH) group positions. Compare chemical shifts with databases (e.g., PubChem entries for 6-Amino-1-hexanol) . Mass spectrometry (HRMS-ESI) confirms molecular weight, while FT-IR identifies N-H and O-H stretches. For stereochemical analysis, consider chiral chromatography or optical rotation measurements if applicable.

Q. What biochemical pathways or polymer systems utilize amino alcohol motifs similar to this compound?

- Methodology : Amino alcohols like 6-Amino-1-hexanol are copolymerized with dicarboxylic acids (e.g., glutaric acid) to form poly(ester amide)s . Test this compound in analogous polymerization reactions. Monitor thermal properties (DSC/TGA) and mechanical behavior (tensile testing) to evaluate film/fiber applications.

Advanced Research Questions

Q. How do catalytic systems influence the stereochemical outcomes of this compound synthesis?

- Methodology : Compare heterogeneous catalysts (e.g., Cu/γ-AlO ) vs. homogeneous catalysts (e.g., chiral ligands). Use DFT calculations to model transition states and predict enantioselectivity. Experimental validation via chiral HPLC can resolve stereoisomers, as seen in related hexanol syntheses .

Q. What computational tools can predict the reactivity and toxicity profile of this compound?

- Methodology : Employ QSAR models and molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets. Use PubChem’s toxicity data for structurally similar compounds (e.g., 6-Amino-1-hexanol) to infer hazards . Validate predictions with in vitro assays (e.g., Ames test for mutagenicity).

Q. How can contradictory data on amino alcohol stability under varying pH conditions be resolved?

- Methodology : Conduct stability studies at pH 2–12, monitoring degradation via HPLC. Compare results with literature on 6-Amino-1-hexanol, which may cyclize to azepine derivatives under acidic conditions . Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Refer to SDS guidelines for analogous amino alcohols (e.g., hexan-1-ol ). Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Store away from oxidizers and acids, as amino alcohols may form hazardous decomposition products .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。